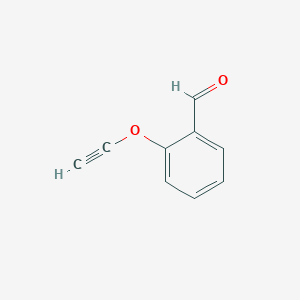

2-(Ethynyloxy)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

173724-15-7 |

|---|---|

Molecular Formula |

C9H6O2 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

2-ethynoxybenzaldehyde |

InChI |

InChI=1S/C9H6O2/c1-2-11-9-6-4-3-5-8(9)7-10/h1,3-7H |

InChI Key |

FVHMICYPBJJKRS-UHFFFAOYSA-N |

SMILES |

C#COC1=CC=CC=C1C=O |

Canonical SMILES |

C#COC1=CC=CC=C1C=O |

Synonyms |

Benzaldehyde, 2-(ethynyloxy)- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethynyloxy Benzaldehyde

Established Synthetic Pathways

The primary and most well-documented method for the synthesis of 2-(Ethynyloxy)benzaldehyde involves the O-alkylation of a 2-hydroxybenzaldehyde derivative. This approach leverages the nucleophilicity of the phenoxide ion generated from the hydroxyl group to displace a leaving group on an acetylene-containing electrophile.

O-Alkylation of 2-Hydroxybenzaldehyde Derivatives

The O-alkylation of 2-hydroxybenzaldehyde, also known as salicylaldehyde (B1680747), is a specific application of the broader Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then attacks an alkyl halide in an SN2 reaction. masterorganicchemistry.comwikipedia.org

Reaction with 3-Bromoprop-1-yne in Traditional Solvent Systems

A common and direct route to this compound is the reaction of salicylaldehyde with 3-bromoprop-1-yne (propargyl bromide). researchgate.netnih.gov This reaction is typically carried out in the presence of a base in a suitable organic solvent. The base deprotonates the phenolic hydroxyl group of salicylaldehyde, forming the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of 3-bromoprop-1-yne and displacing the bromide ion to form the desired ether. wikipedia.org

Commonly used bases for this transformation include potassium carbonate (K₂CO₃) and sodium hydride (NaH). nih.govresearchgate.net The choice of solvent is also crucial for reaction efficiency. Aprotic polar solvents like dimethylformamide (DMF) or acetone (B3395972) are often employed as they can solvate the cation of the base without strongly solvating the nucleophile, thereby enhancing its reactivity. careers360.com

| Reactants | Base | Solvent | Product |

| 2-Hydroxybenzaldehyde | K₂CO₃ | Acetone | This compound |

| 2-Hydroxybenzaldehyde | NaH | THF | This compound |

This table provides a simplified representation of the reaction. Reaction conditions such as temperature and reaction time are also critical parameters.

Williamson Ether Synthesis in Micellar Media

An evolution of the traditional Williamson ether synthesis involves the use of micellar media, which aligns with the principles of green chemistry. researchgate.net This method has been successfully applied to the synthesis of various ethers, including those derived from hydroxybenzaldehydes. researchgate.netresearchgate.net

In this approach, surfactants are used to form micelles in an aqueous medium. researchgate.netresearchgate.net These micelles create a microenvironment that can solubilize the organic reactants, which are often immiscible in water. researchgate.netresearchgate.net The compartmentalization of reactants within the micelles increases their local concentration, leading to an enhanced reaction rate. researchgate.net The interface provided by the micelles facilitates the interaction between the water-soluble base and the organic-soluble reactants. researchgate.net Studies have shown that the yield of the ether product can be significantly influenced by the choice of surfactant, with cetyltrimethylammonium bromide (CTAB) being an effective option for the synthesis of 2-(prop-2-ynyloxy) benzaldehyde (B42025), achieving a yield of 96%. researchgate.net

The use of micellar media for the Williamson ether synthesis embodies several principles of green chemistry. researchgate.netorgchemres.org By using water as the bulk solvent, the reliance on volatile and often toxic organic solvents is significantly reduced. researchgate.net This approach can also lead to improved reaction efficiency and potentially lower energy consumption. numberanalytics.com The development of such green methodologies is a significant step towards more sustainable chemical manufacturing processes. researchgate.netfrancis-press.com

Comparative Analysis of Synthetic Routes

Both the traditional solvent-based and the micellar media-based Williamson ether synthesis offer effective pathways for the preparation of this compound.

| Feature | Traditional Solvent Systems | Micellar Media |

| Solvent | Organic (e.g., Acetone, DMF) | Water |

| Environmental Impact | Higher due to volatile organic solvents | Lower, aligns with green chemistry principles |

| Reaction Conditions | Often requires anhydrous conditions | Can be performed in aqueous media |

| Efficiency | Can be highly efficient | Can offer enhanced reaction rates and high yields |

| Separation | May require more complex workup | Can simplify product isolation |

The traditional method is well-established and widely used, offering reliable results. However, it often involves the use of hazardous solvents, which poses environmental and safety concerns. numberanalytics.com

The micellar catalysis approach presents a more environmentally benign alternative. researchgate.net By utilizing water as the solvent and employing surfactants to facilitate the reaction, it reduces the environmental footprint of the synthesis. researchgate.netresearchgate.net The high yields reported in some micellar systems suggest that this method is not only "greener" but also highly efficient. researchgate.net The choice between these synthetic routes will often depend on factors such as the scale of the reaction, the availability of reagents, and the emphasis on sustainable practices.

Yield Optimization and Reaction Efficiency

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions, including the choice of solvent, base, and the potential use of catalysts. Two primary methods have been reported in the literature, one employing an aqueous micellar medium and the other utilizing a polar aprotic solvent, N,N-dimethylformamide (DMF).

A particularly effective and environmentally conscious approach involves the use of aqueous micellar media. dntb.gov.uaresearchgate.netresearchgate.netgrowkudos.com This method takes advantage of the ability of surfactants to form micelles in water, creating a microenvironment that can solubilize both the polar and non-polar reactants, thereby increasing their local concentration and accelerating the reaction rate. dntb.gov.ua In a study by Mandal et al. (2019), the synthesis of 2-(prop-2-ynyloxy)benzaldehyde (an alternative name for this compound) was investigated in the presence of different surfactants. The highest yield of 96% was achieved when using cetyltrimethylammonium bromide (CTAB) as the surfactant. dntb.gov.ua The use of aqueous media is a significant advantage, reducing the reliance on volatile and often toxic organic solvents.

Another widely used method involves the use of a polar aprotic solvent, such as DMF, in the presence of a mild inorganic base like potassium carbonate (K₂CO₃). researchgate.net This approach provides a homogeneous reaction environment and has been shown to be effective for the O-alkylation of phenols. One reported synthesis of this compound using this method at ambient temperature for two hours resulted in a high yield of 91%. The choice of a mild base like K₂CO₃ is crucial to prevent potential side reactions, such as the Cannizzaro reaction, which can occur with stronger bases in the presence of an aldehyde.

The following data tables summarize the key findings for these two synthetic approaches.

Table 1: Synthesis of this compound in Aqueous Micellar Media

| Surfactant | Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| CTAB | - | Water | - | - | 96 | dntb.gov.ua |

Note: Specific details on base, temperature, and reaction time for the optimal yield were not available in the reviewed literature.

Table 2: Synthesis of this compound in Organic Solvent

| Solvent | Base | Temperature | Reaction Time | Yield (%) | Reference |

| DMF | K₂CO₃ | Ambient | 2 hours | 91 | researchgate.net |

Scalability Considerations

Scaling up the synthesis of this compound from a laboratory setting to an industrial scale introduces several important considerations. The primary goal is to maintain high yield and purity while ensuring the process is economically viable, safe, and environmentally responsible.

For the Williamson ether synthesis of aryl ethers, phase-transfer catalysis (PTC) is a common industrial strategy. crdeepjournal.orgphasetransfer.comyoutube.comyoutube.com This technique is particularly useful when dealing with reactants that have different solubilities, such as the water-soluble phenoxide and the organic-soluble alkyl halide. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where the reaction occurs. crdeepjournal.orgyoutube.com This can lead to increased reaction rates, milder reaction conditions, and reduced side reactions, all of which are critical for large-scale production. crdeepjournal.org The use of PTC could be a viable strategy for scaling up the synthesis of this compound, potentially allowing for the use of a biphasic system of water and an organic solvent, which can simplify product isolation and catalyst recycling.

When considering the specific reactants for the synthesis of this compound, the presence of the aldehyde functional group on the salicylaldehyde starting material requires careful consideration during scale-up. Aldehydes can be sensitive to certain reaction conditions and may undergo side reactions such as oxidation, reduction, or aldol (B89426) condensation, especially under harsh basic conditions or at elevated temperatures. Therefore, maintaining a mild base like potassium carbonate and controlled temperature is crucial to prevent the formation of impurities.

The stability of propargyl bromide is another factor. While it is a reactive alkylating agent, it can also be prone to decomposition or side reactions, particularly at higher temperatures. Careful control of the reaction temperature and stoichiometry is necessary to maximize the desired O-alkylation and minimize the formation of byproducts.

The choice of solvent is also a major consideration in scalability. While DMF is an effective solvent, its high boiling point and potential health concerns can make it less desirable for large-scale industrial processes due to the energy required for its removal and the need for stringent containment measures. The aqueous micellar approach offers a more environmentally friendly alternative, but the separation of the product from the surfactant and the potential for wastewater treatment would need to be addressed at an industrial scale.

Chemical Reactivity and Transformation of 2 Ethynyloxy Benzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group of 2-(ethynyloxy)benzaldehyde is a key site for various chemical reactions, including condensations and nucleophilic additions.

Condensation Reactions

Condensation reactions involving the aldehyde functionality are a common strategy for derivatization.

The reaction of this compound with hydrazides leads to the formation of hydrazones, a class of compounds with the structure R¹R²C=N-NH₂. wikipedia.org This reaction is a condensation process where a molecule of water is eliminated. numberanalytics.com Typically, the synthesis involves heating the aldehyde and a hydrazide in a suitable solvent, often with an acid catalyst. nih.govmdpi.com

The general mechanism involves the nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond characteristic of hydrazones. numberanalytics.com

A variety of hydrazides can be used to create a diverse library of hydrazone derivatives. For instance, the reaction with isonicotinic hydrazide in ethanol (B145695), with a few drops of acetic acid as a catalyst, and refluxing for several hours, can produce the corresponding hydrazone in excellent yields. nih.gov Similarly, other hydrazides can be employed under various conditions to synthesize new hydrazone derivatives. researchgate.netresearchgate.netnih.gov

Table 1: Synthesis of Hydrazone Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| This compound | Isonicotinic hydrazide | Acetic acid | Ethanol | Reflux | (E)-N'-(2-(ethynyloxy)benzylidene)isonicotinohydrazide |

| This compound | Hydrazine hydrate | None | Ethanol | Room Temperature | This compound hydrazone |

| This compound | Phenylhydrazine | Acetic acid | Ethanol | Reflux | 1-((E)-(2-(ethynyloxy)benzylidene)hydrazinyl)benzene |

Nucleophilic Additions

The aldehyde group in this compound is susceptible to nucleophilic attack. In these reactions, a nucleophile adds to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. youtube.com Common nucleophiles include Grignard reagents and organolithium compounds. The reaction with a Grignard reagent, for example, followed by an acidic workup, would result in the formation of a secondary alcohol.

Reactions Involving the Ethynyl (B1212043) Ether Moiety

The ethynyl ether group provides a second reactive site within the this compound molecule, primarily participating in cycloaddition reactions.

Cycloaddition Reactions

The terminal alkyne of the ethynyl ether is a valuable handle for cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction that forms a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide (B81097). wikipedia.orgnih.govrsc.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. glenresearch.com The catalyst, a copper(I) species, can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. wikipedia.org The presence of a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), often improves the reaction outcome. wikipedia.org

In the context of this compound, the terminal alkyne can react with an organic azide in the presence of a copper(I) catalyst to yield a triazole-substituted benzaldehyde (B42025) derivative. This reaction is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer. nih.gov The reaction is versatile and can be performed with various azide-containing molecules, opening pathways to complex molecular structures. nih.govnih.gov

Table 2: CuAAC Reaction of this compound

| Alkyne | Azide | Catalyst System | Product |

|---|---|---|---|

| This compound | Benzyl (B1604629) azide | CuSO₄·5H₂O, Sodium Ascorbate | 2-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde |

| This compound | Azidobenzene | CuI, DIPEA | 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Synthesis of Triazole-Linked Systems

The terminal alkyne functionality of this compound allows it to readily participate in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. google.comarkat-usa.org

In this transformation, this compound reacts with an organic azide (R-N₃) in the presence of a copper(I) catalyst. The reaction is known for its reliability, mild reaction conditions, and tolerance of a wide variety of functional groups. rsc.org The process typically involves a copper(I) source, which can be added directly or generated in situ from a copper(II) salt with a reducing agent like sodium ascorbate. researchgate.net The result is the formation of a stable triazole ring, covalently linking the benzaldehyde moiety to the R-group of the azide. This method is a powerful tool for creating complex molecules and bioconjugates. google.com

General Reaction Scheme for Triazole Synthesis:

This reaction is highly valued for its quantitative yields and simple workup procedures, often requiring only filtration to isolate the pure product. arkat-usa.org

Annulation Reactions with Vinyl Ethers

Gold-catalyzed reactions of this compound and other 2-alkynyl benzaldehydes with vinyl ethers have been developed as a powerful method for constructing fused ring systems. nih.gov The specific product formed is highly dependent on the choice of gold catalyst and the reaction conditions, allowing for selective synthesis of various complex structures. nih.gov

Gold-Catalyzed Pathways to Fused Heterocycles and Carbocycles

The selection of an appropriate gold catalyst and careful control of reaction parameters enable various new gold-catalyzed cyclizations of this compound with both acyclic and cyclic vinyl ethers. nih.gov A key intermediate in many of these transformations is believed to be a gold-containing benzopyrylium species. nih.gov

The reaction of 2-alkynyl benzaldehydes with acyclic vinyl ethers under gold catalysis can yield acetal-tethered dihydronaphthalene derivatives. nih.gov These reactions proceed under mild conditions. nih.gov The dihydronaphthalene core is a significant structure found in numerous biologically active compounds.

Table 1: Gold-Catalyzed Synthesis of Dihydronaphthalene Derivatives

| Catalyst | Substrate | Vinyl Ether | Product | Yield |

|---|---|---|---|---|

| AuCl₃ | 2-(Phenylethynyl)benzaldehyde | Ethyl vinyl ether | Acetal-tethered dihydronaphthalene | 75% |

| AuCl | 2-(Phenylethynyl)benzaldehyde | Ethyl vinyl ether | Acetal-tethered dihydronaphthalene | 68% |

Data derived from studies on 2-alkynyl benzaldehydes, representative of the reactivity of this compound. nih.gov

Similarly to dihydronaphthalene synthesis, acetal-tethered isochromenes can be obtained from the gold-catalyzed reaction of 2-alkynyl benzaldehydes with acyclic vinyl ethers. nih.gov The isochromene framework is a key component of many natural products and pharmacologically active molecules. nih.gov The regioselectivity between the formation of dihydronaphthalene and isochromene derivatives can be tuned by the choice of catalyst and reaction conditions.

Table 2: Gold-Catalyzed Synthesis of Isochromene Derivatives

| Catalyst | Substrate | Vinyl Ether | Product | Yield |

|---|---|---|---|---|

| AuCl | 2-((4-Methoxyphenyl)ethynyl)benzaldehyde | Ethyl vinyl ether | Acetal-tethered isochromene | 72% |

| AuCl | 2-((4-Chlorophenyl)ethynyl)benzaldehyde | Ethyl vinyl ether | Acetal-tethered isochromene | 85% |

Data derived from studies on 2-alkynyl benzaldehydes, representative of the reactivity of this compound. nih.gov

A more complex and interesting transformation occurs when 2-alkynyl benzaldehydes are reacted with a cyclic vinyl ether, such as 2,3-dihydrofuran. nih.gov This gold-catalyzed reaction involves two molecules of the cyclic vinyl ether and leads to the formation of a bicyclo[2.2.2]octane derivative. nih.gov This intricate structure is assembled efficiently under mild conditions, showcasing the synthetic power of gold catalysis. nih.gov

Table 3: Gold-Catalyzed Synthesis of Bicyclo[2.2.2]octane Derivatives

| Catalyst | Substrate | Vinyl Ether | Product | Yield |

|---|---|---|---|---|

| AuCl₃ | 2-(Phenylethynyl)benzaldehyde | 2,3-Dihydrofuran | Bicyclo[2.2.2]octane derivative | 78% |

| AuCl₃ | 2-((4-Methoxyphenyl)ethynyl)benzaldehyde | 2,3-Dihydrofuran | Bicyclo[2.2.2]octane derivative | 71% |

Data derived from studies on 2-alkynyl benzaldehydes, representative of the reactivity of this compound. nih.gov

Dimerization Reactions

In the absence of a vinyl ether, 2-alkynyl benzaldehydes can undergo a gold-catalyzed homo-dimerization. nih.gov For instance, the reaction of 2-phenylethynyl benzaldehyde with a gold catalyst afforded a set of separable diastereomeric dimerization products. nih.gov This reaction highlights another facet of the compound's reactivity, where it can react with itself to form larger, more complex molecular architectures. nih.gov

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with two groups: an aldehyde group (-CHO) at position 1 and an ethynyloxy group (-OCH₂C≡CH) at position 2. These substituents exert significant influence on the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. vanderbilt.edu

Activating and Deactivating Effects: Substituents that donate electron density to the aromatic ring increase its nucleophilicity, thus activating it towards electrophiles and increasing the reaction rate. Conversely, electron-withdrawing groups decrease the ring's electron density, deactivating it and slowing the reaction. vanderbilt.edutotal-synthesis.com

Directing Effects: Substituents also direct incoming electrophiles to specific positions on the ring (ortho, meta, or para). vanderbilt.edustudysmarter.co.uk

The regioselectivity of electrophilic aromatic substitution on this compound is determined by the combined electronic effects of the aldehyde and ethynyloxy substituents.

The aldehyde group (-CHO) is a deactivating group. youtube.com It withdraws electron density from the benzene ring through both inductive and resonance effects. This deactivation is more pronounced at the ortho and para positions. As a result, the meta position becomes the least deactivated and therefore the preferred site of electrophilic attack. The aldehyde group is thus classified as a meta-director. youtube.comyoutube.com

The ethynyloxy group (-O-C≡CH) , like other alkoxy groups, is an activating group. youtube.com The oxygen atom possesses lone pairs of electrons that it can donate to the aromatic ring via resonance. This donation increases the electron density of the ring, particularly at the ortho and para positions, making them more susceptible to electrophilic attack. Therefore, the ethynyloxy group is an ortho, para-director. youtube.comlibretexts.org

When both an activating, ortho, para-directing group and a deactivating, meta-directing group are present on the benzene ring, the activating group generally controls the regioselectivity. The positions activated by the powerful donating group are much more reactive than the positions directed by the deactivating group.

In this compound, the ethynyloxy group at C2 activates the ring, while the aldehyde group at C1 deactivates it. The directing effects of the two groups are summarized below:

Ethynyloxy group (at C2): Directs incoming electrophiles to the ortho position (C3) and the para position (C5).

Aldehyde group (at C1): Directs incoming electrophiles to the meta positions (C3 and C5).

Both groups direct the electrophile to the same positions: C3 and C5. However, the activating ethynyloxy group is the dominant directing group. The resonance stabilization provided by the oxygen lone pairs makes the ortho and para positions to it (C3 and C5) significantly more nucleophilic.

Between the two possible positions, C3 and C5, steric hindrance may play a role. The C3 position is adjacent to the bulky ethynyloxy group, which might hinder the approach of the electrophile. The C5 position is less sterically hindered. Therefore, electrophilic substitution is expected to occur predominantly at the C5 position (para to the ethynyloxy group) and to a lesser extent at the C3 position (ortho to the ethynyloxy group).

Derivatives and Analogs of 2 Ethynyloxy Benzaldehyde

Synthesis of Pyrimidine (B1678525) Hybrids

The synthesis of pyrimidine hybrids often involves a strategy of molecular hybridization, where the pyrimidine core is fused or linked to other pharmacologically relevant scaffolds. nih.gov This approach aims to create novel molecules that may exhibit synergistic or enhanced biological activities. While direct synthesis from 2-(ethynyloxy)benzaldehyde is one of many pathways, general strategies for creating pyrimidine hybrids often involve multi-step reactions.

One established method is the creation of pyrimidine-quinolone hybrids through a catalyst-free, microwave-assisted aromatic nucleophilic substitution reaction. nih.gov This green chemistry approach allows for the efficient synthesis of new hybrid structures in good to excellent yields. nih.gov For example, the reaction can occur between a 3-substituted quinolin-2(1H)-one and a 4-aryl-2-chloropyrimidine. nih.gov The blending of key structural features from different nucleobase scaffolds, such as purine (B94841) and pyrimidine, can give rise to hybrid nucleosides. nih.gov These hybrids are designed to be recognized by multiple metabolic enzymes, which could be advantageous in overcoming drug resistance mechanisms that arise from mutations in enzyme binding sites. nih.gov The synthesis of these complex molecules often requires multi-step procedures, including protection and deprotection steps, to yield the final hybrid structure. nih.gov

Synthesis of Triazole-Linked Pyrimidine Derivatives

A prominent application of alkyne-containing precursors is in the synthesis of 1,2,3-triazole-linked heterocyclic systems via copper(I)-catalyzed 1,3-dipolar cycloaddition, commonly known as a "click reaction". researchgate.netfigshare.com This reaction provides a highly efficient and mild pathway to covalently link a pyrimidine moiety to a triazole ring. figshare.com The general strategy involves the reaction of a propargylated pyrimidine with an aryl or benzyl (B1604629) azide (B81097) in the presence of a copper(I) catalyst. researchgate.netfigshare.com

In a typical synthetic route, a chalcone (B49325) derived from a triazole-containing aldehyde can be reacted with a guanidine (B92328) derivative to form the pyrimidine ring. ijres.org For instance, 1-phenyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde can be condensed with an acetophenone (B1666503) to yield a chalcone. Subsequent reaction of this chalcone with 4-morpholinylguanidine hydrochloride in the presence of a base leads to the formation of 4-[4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-aryl-2-pyrimidinyl]morpholine derivatives. ijres.org The structures of these hybrid molecules are typically confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry. researchgate.netijres.org

Table 1: Examples of Synthesized Triazole-Linked Pyrimidine Derivatives A series of 4-[4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-aryl-2-pyrimidinyl]morpholine derivatives. ijres.org

| Compound ID | Ar (Aryl Group) |

| 4a | Phenyl |

| 4b | 4-Methoxyphenyl (B3050149) |

| 4c | 4-Methylphenyl |

| 4d | 2,6-Difluorophenyl |

| 4e | 4-Fluorophenyl |

| 4f | 4-Chlorophenyl |

| 4g | 4-Bromophenyl |

| 4h | 4-Nitrophenyl |

| 4i | 4-Hydroxy-3-methoxyphenyl |

Synthesis of Hydrazone Analogs

The aldehyde functionality of this compound and its analogs is readily converted into hydrazones through condensation reactions with hydrazine (B178648) derivatives. acgpubs.orgnih.gov Hydrazones are a class of compounds characterized by the >C=N-NH- functional group and are synthesized by heating hydrazides with aldehydes or ketones, often in a solvent like ethanol (B145695). acgpubs.orgnih.gov

A general procedure for synthesizing hydrazone analogs involves the reaction of an appropriate aldehyde with a substituted hydrazine, such as 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH). acgpubs.org For example, a series of novel hydrazone derivatives were synthesized from aryl esters of salicylaldehyde (B1680747). acgpubs.org The synthesis first involves the esterification of salicylaldehyde with various benzoyl chlorides, followed by a condensation reaction of the resulting 2-(aryloyloxy)benzaldehydes with 2,4-DNPH in an ethanol medium. acgpubs.org The progress of the reaction can be monitored by thin-layer chromatography (TLC), and the final products are typically purified by recrystallization. researchgate.net The resulting structures are elucidated using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy, as well as elemental analysis. acgpubs.org

Table 2: Synthesized Hydrazone Derivatives from 2-(Aryloyloxy)benzaldehydes Synthesized by the condensation of 2-(aryloyloxy)benzaldehydes with 2,4-dinitrophenylhydrazine. acgpubs.org

| Compound ID | R Group on Benzoyl Moiety |

| 2a | -H |

| 2b | -CH₃ |

| 2c | -OCH₃ |

| 2d | -Cl |

| 2e | -NO₂ |

Synthesis of Polycyclic and Bridged Systems via Annulation

The ethynyl (B1212043) group present in this compound serves as a powerful handle for the construction of complex polycyclic and bridged ring systems through annulation (ring-forming) reactions. nih.gov Strategies leveraging C-H bond insertion by in-situ generated carbenes or nitrenes are particularly effective for building these architecturally complex, three-dimensional structures. nih.govnih.gov

One advanced synthetic strategy involves carbene cascade reactions. ornl.gov In such a process, a diazo compound, which can be synthesized from a ketone, decomposes to form a carbene. ornl.gov This highly reactive intermediate can then undergo a cascade of reactions, including carbene/alkyne metathesis, culminating in a C-H bond insertion to form a functionalized bridged bicyclic system. nih.govornl.gov The connectivity and stereochemistry of the final product are often controlled by the substrate's ring size and substitution patterns. ornl.gov Although early examples often arose from total synthesis projects for natural products, these methods provide a rapid and efficient means to construct important and complex ring systems. nih.gov

Structure-Reactivity Relationships in Derivatives

The study of structure-reactivity relationships (SRR) and structure-activity relationships (SAR) is crucial for optimizing the properties of synthesized derivatives. In the case of triazole-linked pyrimidine hybrids, the nature of the substituent on the pyrimidine ring has been shown to significantly impact their biological activity. ijres.org For instance, derivatives containing a 4-chlorophenyl, 2,6-difluorophenyl, or 4-methoxyphenyl group on the pyrimidine ring demonstrated considerable antibacterial activity. ijres.org Similarly, in a series of novel pyrimidine-triazole derivatives designed as potential anticancer agents, molecular docking studies revealed that the triazole ring plays an important role in binding to the target enzyme, aromatase. nih.gov

For hydrazone analogs derived from 2-(aryloyloxy)benzaldehydes, the substituent on the aryl ester moiety influences their antioxidant and enzyme inhibitory profiles. acgpubs.org For example, in a copper reducing antioxidant capacity (CUPRAC) assay, the derivative with a methyl group (compound 2b) showed activity comparable to the standard antioxidant BHT. acgpubs.org In contrast, the derivative with a nitro group (compound 2e) displayed the highest inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). acgpubs.org These findings highlight how subtle changes in the molecular structure can fine-tune the chemical reactivity and biological function of the derivatives.

Mechanistic Investigations of 2 Ethynyloxy Benzaldehyde Reactions

Aldehyde Deformylation Pathways and Intermediates

The deformylation of aldehydes, a process involving the removal of the formyl group, can proceed through several mechanistic routes. These pathways are often dictated by the reaction conditions and the nature of the reactants involved.

Nucleophilic Addition Mechanisms

The most fundamental reaction of an aldehyde is nucleophilic addition to the carbonyl group. libretexts.orgpressbooks.pub A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgpressbooks.pub This process involves the rehybridization of the carbonyl carbon from sp² to sp³. libretexts.orgpressbooks.pub The subsequent protonation of the alkoxide yields an alcohol. libretexts.orgpressbooks.pub

In the context of 2-(ethynyloxy)benzaldehyde, the aromatic ring can influence the reactivity of the aldehyde group. Aromatic aldehydes are generally less reactive towards nucleophilic addition compared to their aliphatic counterparts. libretexts.orggeeksforgeeks.org This reduced reactivity is attributed to the electron-donating resonance effect of the aromatic ring, which decreases the electrophilicity of the carbonyl carbon. libretexts.orggeeksforgeeks.org

The general mechanism for nucleophilic addition is as follows:

Nucleophilic Attack: A nucleophile (:Nu⁻) attacks the carbonyl carbon.

Intermediate Formation: A tetrahedral alkoxide intermediate is formed.

Protonation: The alkoxide is protonated by an acid to give an alcohol. libretexts.org

| Step | Description |

| 1 | The nucleophile approaches the carbonyl carbon at an angle of approximately 105° opposite the carbonyl oxygen. libretexts.org |

| 2 | The carbonyl carbon rehybridizes from sp² to sp³. libretexts.org |

| 3 | An electron pair from the C=O bond moves to the oxygen atom, forming a tetrahedral intermediate. libretexts.org |

| 4 | Protonation of the alkoxide intermediate yields the final alcohol product. libretexts.org |

Hydrogen Atom Abstraction and Electrophilic Pathways

Hydrogen atom abstraction is a key process in radical chemistry. nih.gov The ethynyl (B1212043) radical (C₂H) is known to participate in hydrogen-atom abstraction reactions, which are often thermodynamically driven by the formation of the stable acetylene (B1199291) C-H bond. nih.gov While direct evidence for hydrogen atom abstraction from the aldehyde group of this compound in deformylation is specific, the general principles of such reactions are well-established. nih.govnih.gov The efficiency of hydrogen-atom abstraction by aryl radicals can be correlated with their vertical electron affinities and the vertical ionization energies of the hydrogen atom donors. nih.gov

In some cases, reactions involving closed-shell molecules that would typically have high barriers for hydrogen abstraction can proceed via a proton-coupled electron transfer (PCET) mechanism, which can lower the activation energy. rsc.org

Mechanism of Cycloaddition Reactions (e.g., CuAAC)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction, known for its high efficiency and selectivity in forming 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This reaction exhibits a significant rate acceleration compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition. organic-chemistry.org The mechanism of CuAAC involves a series of reversible steps with copper(I) acetylide complexes as key intermediates. nih.govrsc.org

The catalytic cycle is generally understood to proceed as follows:

Formation of Copper Acetylide: A terminal alkyne, such as the ethynyl group in this compound, reacts with a Cu(I) source to form a copper acetylide.

Coordination of Azide (B81097): An organic azide coordinates to the copper center.

Cycloaddition: The azide undergoes cycloaddition to the coordinated alkyne. Recent DFT studies on a dicopper-catalyzed system suggest this step can occur in a single concerted step. scispace.com

Formation of Triazole: The resulting intermediate rearranges to form the triazole product and regenerate the active copper catalyst. scispace.com

The reaction is highly regioselective, exclusively producing the 1,4-isomer, unlike the thermal reaction which often yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org The reaction conditions are mild, tolerating a wide range of functional groups and aqueous environments. organic-chemistry.org

| Feature | Uncatalyzed Cycloaddition | Copper-Catalyzed (CuAAC) |

| Temperature | Elevated | Room Temperature |

| Regioselectivity | Mixture of 1,4 and 1,5-isomers | 1,4-isomer exclusively. organic-chemistry.org |

| Rate | Slow | Highly accelerated (10⁷ to 10⁸ times faster). organic-chemistry.org |

| Intermediates | - | Copper(I) acetylides. nih.govrsc.org |

Mechanistic Insights into Gold-Catalyzed Annulations

Gold catalysts have emerged as powerful tools for various organic transformations, including the annulation reactions of 2-alkynylbenzaldehydes. nih.gov These reactions can lead to the formation of complex polycyclic structures. nih.gov

Role of Gold-Containing Benzopyrylium Intermediates

A key mechanistic feature in many gold-catalyzed reactions of 2-alkynylbenzaldehydes is the formation of a gold-containing benzopyrylium intermediate. nih.gov This intermediate is generated through the interaction of the gold catalyst with the alkyne and aldehyde functionalities. Once formed, this highly reactive species can participate in various cycloaddition reactions.

For instance, in the reaction of 2-alkynylbenzaldehydes with vinyldiazo ketones, it is proposed that the reaction proceeds through an initial [5+4]-cycloaddition between a benzopyrylium intermediate and the vinyldiazo ketone. nih.gov This is followed by a 6-π-electrocyclization to yield 4,5-dihydro-benzo[g]indazoles. nih.gov

Radical Intermediates in Electrochemical Reactions

While specific studies on the electrochemical reactions of this compound are not detailed in the provided context, the generation of radical intermediates is a common feature in many electrochemical processes. The ethynyl group and the benzaldehyde (B42025) moiety can both be susceptible to electrochemical reduction or oxidation, potentially leading to the formation of radical anions or radical cations. These radical intermediates can then undergo a variety of subsequent reactions, such as dimerization, cyclization, or further electron transfer. The precise nature of these reactions would depend on the electrochemical potential, the solvent, and the supporting electrolyte used.

Mechanistic Insights into this compound Reactions Fall Short on Ketyl Radical Stabilization

While the generation and reactivity of ketyl radicals are pivotal in a variety of organic transformations, specific mechanistic investigations into the stabilization of the ketyl radical derived from this compound remain a largely unexplored area of chemical research. General principles of ketyl radical chemistry, primarily studied using benzaldehyde as a model system, offer a foundational understanding, but the specific influence of the ortho-ethynyloxy substituent is not well-documented in publicly available scientific literature.

Ketyl radicals, formed by the single-electron reduction of a carbonyl group, are key intermediates in processes such as reductive couplings and cyclizations. Their stability is a critical factor governing the course and efficiency of these reactions. In the case of substituted benzaldehydes, the electronic nature of the substituents on the aromatic ring can significantly impact the stability of the radical intermediate. Electron-withdrawing groups, for instance, can delocalize the unpaired electron, thereby stabilizing the ketyl radical.

In the broader context of benzaldehyde chemistry, studies have employed techniques like photoredox catalysis and electrochemical methods to generate and study ketyl radicals. These investigations have revealed that the choice of catalyst and reaction conditions can profoundly influence the stability and subsequent reaction pathways of these transient species. For example, the use of certain metal catalysts has been shown to stabilize ketyl radical intermediates, facilitating carbon-carbon bond formation.

Further research, including targeted experimental and computational studies, is necessary to fill this knowledge gap and to fully understand the nuanced reactivity of this particular compound.

Catalytic Applications Involving 2 Ethynyloxy Benzaldehyde

Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a vast array of chemical transformations. While catalysts based on copper, gold, and palladium are frequently used for reactions involving alkynes and aryl ethers, specific literature detailing the catalytic applications of 2-(Ethynyloxy)benzaldehyde with these metals is limited. However, the reactivity of structurally analogous compounds, such as 2-alkynylbenzaldehydes, provides context for potential catalytic pathways.

Copper(I)-Catalyzed Reactions

Copper(I) catalysts are well-regarded for their ability to activate terminal alkynes, facilitating reactions like cycloadditions and coupling. For instance, Cu(I)-catalyzed tandem reactions have been developed for structurally related compounds like 2-ethynylanilines to produce complex heterocyclic structures such as 2-acylquinolines rsc.org. These reactions demonstrate the utility of copper(I) in mediating intramolecular transformations of ortho-substituted ethynylarenes. Similarly, three-component Cu(I)-catalyzed reactions involving benzyne derivatives, terminal alkynes, and propargylic chlorides have been reported, showcasing the versatility of copper in forming multiple carbon-carbon bonds in a single operation nih.gov. While these examples highlight the potential, direct applications of Cu(I) catalysis using this compound as the substrate are not extensively documented in the reviewed literature.

Role of Copper Nanoparticles and Microbeads

Copper nanoparticles (CuNPs) have emerged as highly efficient and reusable heterogeneous catalysts for various organic transformations, including oxidation and reduction reactions researchgate.net. Their high surface-area-to-volume ratio often leads to enhanced catalytic activity and selectivity researchgate.net. CuNPs have been successfully employed in the transfer hydrogenation of benzaldehyde (B42025) and the oxidation of benzyl (B1604629) alcohols to benzaldehydes researchgate.netresearchgate.net. These applications, however, involve the transformation of the aldehyde group itself rather than the ethynyloxy moiety. The use of copper nanoparticles or microbeads specifically to catalyze reactions involving the ethynyl (B1212043) or ether group of this compound is not prominently described in existing research.

Gold Catalysis in Annulation and Dimerization

Gold catalysts, particularly Au(I) and Au(III) complexes, exhibit unique π-acidity, making them highly effective in activating alkynes toward nucleophilic attack. This property is widely exploited in annulation and cyclization reactions. Research on the broader class of 2-alkynylbenzaldehydes has shown that gold catalysts can facilitate bicyclic annulation reactions with vinyldiazo carbonyls to produce complex polycyclic molecules like 4,5-dihydro-benzo[g]indazoles nih.gov. This transformation proceeds through a postulated benzopyrylium intermediate, highlighting gold's ability to trigger intricate cascade reactions nih.gov. While this compound fits within the general structural class of 2-alkynyl-1-carbonylbenzenes, specific studies on its gold-catalyzed dimerization or annulation are not detailed in the available literature.

Palladium-Based Catalysts in C-O Bond Formation

Palladium catalysts are paramount in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of aryl ethers, such as the ether linkage in this compound, can be accomplished via palladium-catalyzed C-O cross-coupling reactions, although the Williamson ether synthesis is more common for this specific transformation nih.govrsc.org. Conversely, palladium catalysis is also used for the activation and cleavage of C-O bonds, particularly in aryl tosylates and mesylates nih.govrsc.org.

A closely related area is the palladium-catalyzed cross-coupling of 2-(1-alkynyl)benzaldimines (derivatives of 2-alkynylbenzaldehydes) with various organic halides. This methodology provides a route to 3,4-disubstituted isoquinolines, demonstrating that the ortho-alkynylbenzaldehyde framework is a viable substrate for palladium-catalyzed cyclization and functionalization nih.gov. This suggests a potential, though not yet explicitly reported, for similar palladium-catalyzed transformations of this compound.

Micellar Catalysis in Organic Transformations

Micellar catalysis has gained significant traction as a green and sustainable approach to organic synthesis. By using surfactants in water, micelles are formed that act as nanoreactors, encapsulating non-polar organic substrates within their hydrophobic cores and facilitating reactions in an aqueous medium scienceopen.comresearchgate.net. This technique has been successfully applied to the synthesis of this compound itself.

The synthesis of 2-(prop-2-ynyloxy) benzaldehyde from salicylaldehyde (B1680747) and propargyl bromide, a reaction that is typically performed in organic solvents, has been efficiently carried out in various aqueous micellar media scienceopen.comresearchgate.net. Micelles overcome the immiscibility of the organic reactants in water, creating a localized environment with high reactant concentrations, thereby promoting the reaction scienceopen.com.

Enhancing Reaction Rates and Selectivity

A primary advantage of micellar catalysis is the significant enhancement of reaction rates and yields. In the synthesis of this compound, the use of a micellar solution leads to efficient collisions between the organic substrates, resulting in a reaction rate that can be ten times greater than in the absence of a micellar medium researchgate.net.

The choice of surfactant plays a critical role in the reaction's efficiency. In one study, three different aqueous micellar media were tested, with the cationic surfactant Cetyltrimethylammonium Bromide (CTAB) providing the best results. The interaction between salicylaldehyde and propargyl bromide was most effective in the CTAB medium, leading to a product yield of 96% scienceopen.comresearchgate.net. This high yield and rate enhancement are attributed to the compartmentalization of reagents within the micelles, which increases the effective local concentration and reactivity scienceopen.com. This approach not only improves reaction efficiency but also aligns with the principles of green chemistry by using water as the bulk solvent scienceopen.com.

The table below summarizes the findings from the micellar-catalyzed synthesis of this compound.

| Reactants | Surfactant | Solvent | Yield | Reference |

| Salicylaldehyde, Propargyl Bromide | CTAB | Water | 96% | scienceopen.comresearchgate.net |

| Salicylaldehyde, Propargyl Bromide | SDS | Water | Lower than CTAB | scienceopen.com |

| Salicylaldehyde, Propargyl Bromide | Triton X-100 | Water | Lower than CTAB | scienceopen.com |

Compartmentalization of Reagents in Micellar Media

The synthesis of this compound, also known as 2-(prop-2-ynyloxy) benzaldehyde, in aqueous micellar media highlights a practical application of compartmentalization for enhancing chemical reactions. mdpi.comrsc.org Micelles, formed by surfactants in water, create a pseudo-cellular organic environment that can isolate reactants from the bulk aqueous solvent. mdpi.comrsc.org This compartmentalization is particularly effective for reactions involving hydrophobic organic compounds, such as this compound, which are typically immiscible in water. mdpi.comrsc.org

Research has demonstrated the synthesis of this compound from salicylaldehyde and propargyl bromide using different aqueous micellar media. mdpi.comrsc.org The micelles serve to bring the water-immiscible reactants into close proximity, effectively increasing their local concentration. This enhanced concentration within the micellar core leads to a subsequent increase in reactivity. mdpi.comrsc.org

The distribution of organic molecules between the bulk water and the micelles is influenced by their polarity, charge, and size. mdpi.comrsc.org In the synthesis of this compound, the interaction between salicylaldehyde and propargyl bromide was found to be most effective in a medium containing cetyltrimethylammonium bromide (CTAB), achieving a product yield of 96%. rsc.org This demonstrates the unique chemo-, regio-, and stereoselectivity that can be achieved by utilizing micellar media to compartmentalize reagents. mdpi.comrsc.org

| Reactants | Micellar Medium | Key Principle | Product Yield |

|---|---|---|---|

| Salicylaldehyde, Propargyl Bromide | CTAB (Cetyltrimethylammonium bromide) | Compartmentalization, Increased Local Reactant Concentration | 96% |

Future Research Directions

Development of Novel Synthetic Methodologies

The synthesis of 2-(Ethynyloxy)benzaldehyde and its derivatives is a foundational aspect that continues to evolve. While classical methods like the Williamson etherification are effective, future research is geared towards more sustainable and efficient protocols.

A significant advancement has been the use of aqueous micellar media for the synthesis of 2-(prop-2-ynyloxy)benzaldehyde from salicylaldehyde (B1680747) and propargyl bromide. dntb.gov.ua This green chemistry approach utilizes surfactants to create nanoreactors in water, which can enhance reaction rates and facilitate the synthesis of water-immiscible compounds. dntb.gov.ua In some cases, this method has resulted in product yields as high as 96%. dntb.gov.ua Future work could expand on this by exploring a wider range of surfactants, optimizing reaction conditions for even greater efficiency, and adapting the methodology for continuous flow systems.

Further research should also focus on:

Catalyst Development : Investigating new catalysts, including transition metals or organocatalysts, to improve the efficiency and selectivity of the etherification reaction under milder conditions. rsc.orgorientjchem.org

Microwave-Assisted Synthesis : Exploring microwave irradiation as an energy source to dramatically reduce reaction times compared to conventional heating.

One-Pot Procedures : Designing one-pot multi-step reactions starting from simpler precursors to streamline the synthesis and reduce waste.

Exploration of Undiscovered Reactivity Patterns

The dual reactivity of the aldehyde and alkyne groups is a fertile ground for discovering new chemical transformations. The proximity of these groups allows for a variety of intramolecular cascade reactions that can rapidly build molecular complexity. Future research should systematically explore its reactivity with a diverse range of reaction partners.

Promising areas of exploration include:

Cycloaddition Reactions : While cycloadditions are a known class of reactions, their full potential with this compound has not been realized. wikipedia.org Research into formal [4+4], [4+3], and [4+2] cycloadditions with donor-acceptor cyclobutenes and cyclopropenes could lead to the synthesis of highly functionalized benzocyclooctatrienes and benzocycloheptatrienes. researchgate.net

Multicomponent Reactions (MCRs) : The development of MCRs involving this compound, an amine, and a third component (like a phosphine (B1218219) oxide) could provide direct access to complex heterocyclic structures such as isoquinolines and 2H-isoindoles. rsc.org A key research direction is the screening of different catalysts (e.g., zirconium(IV) chloride or silver acetate) to selectively control the reaction pathway and favor one product over others. rsc.org

Cascade Reactions : Designing novel cascade sequences is a major goal. For instance, an initial reaction at the aldehyde could be followed by an intramolecular cyclization involving the alkyne. An example is the synthesis of 2H-chromenones from salicylaldehydes and arylacetonitriles, a transformation that could be adapted for this compound to create unique fused-ring systems. nih.govnih.gov

| Reaction Class | Potential Reactants | Potential Products | Reference for Concept |

|---|---|---|---|

| [4+2] Cycloaddition | Dienes, Donor-Acceptor Cyclobutenes | Fused Polycyclic Systems, Naphthols | researchgate.net |

| Multicomponent Reaction | Primary Amines, Diphenylphosphine Oxide | Phosphinoyl-functionalized Isoquinolines | rsc.org |

| Intramolecular Cyclization/Condensation | Arylacetonitriles | Substituted Chromenones | nih.govnih.gov |

| [4+3] Cycloaddition | Donor-Acceptor Cyclopropanes | Benzocycloheptatrienes | researchgate.net |

Advanced Mechanistic Elucidations

A deep understanding of reaction mechanisms is crucial for optimizing conditions and predicting outcomes. For this compound, this involves moving beyond postulated pathways to detailed experimental and computational verification.

Future mechanistic studies should employ:

In-situ Spectroscopy : Utilizing techniques like NMR spectroscopy to monitor reaction progress in real-time, allowing for the identification of transient intermediates and equilibrium states. mdpi.com

Kinetic Analysis : Performing detailed kinetic studies to determine reaction orders, activation energies, and the influence of catalysts and solvents on reaction rates.

Isotope Labeling : Using isotopically labeled starting materials (e.g., with Deuterium or Carbon-13) to trace the path of atoms throughout a reaction, providing definitive evidence for bond-forming and bond-breaking steps.

Intermediate Trapping : Designing experiments to trap and characterize short-lived intermediates, providing direct proof of their existence in a reaction pathway.

Design and Synthesis of Advanced Functional Materials

The derivatives accessible from this compound are promising candidates for a variety of advanced materials. The chromenone and isoquinoline (B145761) scaffolds that can be synthesized are privileged structures in medicinal chemistry and materials science. rsc.org

Future research should focus on designing and synthesizing derivatives for specific applications:

Bioactive Molecules : Inspired by the discovery of other benzaldehyde (B42025) derivatives as enzyme inhibitors, research could target the synthesis of novel compounds for biological screening. mdpi.com For example, coumarin-linked Schiff bases derived from related aldehydes have been identified as aldose reductase inhibitors, suggesting a potential therapeutic application for derivatives of this compound. researchgate.net

Organic Electronics : The conjugated systems that can be built from this starting material could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Fluorescent Probes : The synthesis of novel fluorophores for use in cellular imaging and as chemical sensors is a promising avenue, given that many heterocyclic systems derived from this scaffold are known to be fluorescent.

Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental work is a powerful tool for accelerating research. Quantum chemical calculations, particularly Density Functional Theory (DFT), can provide profound insights into molecular properties and reactivity, guiding experimental design and interpreting results. nih.govresearchgate.net

Future integrated approaches should involve:

Reactivity Prediction : Using DFT to calculate frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps (MEP), and Fukui functions to predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding the choice of reagents. nih.gov

Mechanism Simulation : Modeling entire reaction pathways, calculating the transition state energies, and simulating spectroscopic signatures (e.g., NMR, IR) of proposed intermediates to compare with experimental data. rsc.orgnih.gov This can help differentiate between competing mechanisms.

In Silico Screening : Computationally designing libraries of virtual derivatives and using molecular docking simulations to predict their binding affinity to biological targets, such as enzymes. mdpi.comnih.gov This allows for the prioritization of the most promising candidates for synthesis and experimental testing. This approach has proven successful for other benzyloxybenzaldehyde derivatives in identifying selective inhibitors for aldehyde dehydrogenase (ALDH), a target in cancer therapy. mdpi.com

By combining theoretical calculations with empirical studies, researchers can more efficiently explore the vast chemical space accessible from this compound, leading to the discovery of new reactions, mechanisms, and functional materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Ethynyloxy)benzaldehyde in laboratory settings?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-hydroxybenzaldehyde with propargyl bromide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions (DMF or acetone, 60–80°C, 12–24 hours) . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. Monitor reaction progress using TLC and confirm purity via NMR (¹H/¹³C) and FTIR spectroscopy .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use single-crystal X-ray diffraction (SXRD) to resolve the molecular structure. Employ SHELX programs (SHELXS-97 for structure solution and SHELXL-97 for refinement) to analyze bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, CH-π interactions) . Complement with spectroscopic techniques:

- ¹H NMR : Confirm aldehyde proton (~10 ppm) and ethynyl group absence (propargyl protons at ~2.5–3.5 ppm).

- FTIR : Detect C≡C stretch (~2100–2260 cm⁻¹) and aldehyde C=O stretch (~1700 cm⁻¹) .

Q. What are the key stability considerations for handling this compound?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C in a dry environment. Avoid prolonged exposure to moisture or oxidizing agents due to the aldehyde group’s reactivity. Conduct stability tests under accelerated conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC or GC-MS .

Advanced Research Questions

Q. How can researchers optimize reaction selectivity for this compound in catalytic systems?

- Methodological Answer : Study solvent effects (polar aprotic vs. protic) and catalyst choice (e.g., Ce-MOFs for oxidation control). For example, Ce-MOFs can enhance epoxidation selectivity over aldehyde formation in related systems by modulating electron transfer pathways . Use GC-MS or ¹H NMR to quantify product ratios and optimize parameters (temperature, catalyst loading) via Design of Experiments (DoE) .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to model reaction pathways and compare with experimental kinetics (UV-Vis or Raman spectroscopy). For discrepancies in spectral data, re-examine solvent effects (e.g., dielectric constant in DFT) or tautomeric equilibria . Cross-validate using hybrid methods like QM/MM for solvated systems .

Q. How do intermolecular interactions influence the solid-state packing of this compound?

- Methodological Answer : Analyze SXRD data to identify weak hydrogen bonds (e.g., C–H···O) and CH-π interactions. Use Mercury software to calculate packing diagrams and Hirshfeld surfaces. For example, in related dialdehydes, intermolecular C–H···O bonds (2.8–3.2 Å) stabilize layered structures, while CH-π interactions (~3.1–3.5 Å) enhance 3D cohesion .

Q. What methodologies assess the environmental fate of this compound in aqueous systems?

- Methodological Answer : Conduct hydrolysis studies (pH 3–9, 25–50°C) and monitor degradation products via LC-QTOF-MS. Use OECD guidelines for aerobic biodegradability (e.g., Closed Bottle Test) . For photolytic stability, employ UV irradiation (λ = 254–365 nm) and track intermediates using ESI-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.